molecular formula C11H14BrN B1458792 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide CAS No. 1818847-90-3

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

Cat. No. B1458792
M. Wt: 240.14 g/mol
InChI Key: TUXPULBGNZVAIJ-UHFFFAOYSA-N
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Description

“3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide” is a chemical compound with the molecular formula C11H14BrN . It is closely related to “N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide”, which has a molecular weight of 254.17 .


Synthesis Analysis

The synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine has been achieved via metal-free homolytic aromatic alkylation of benzene . This method is considered expedient and versatile, contributing to the development of efficient synthetic protocols .


Molecular Structure Analysis

The InChI code for “N-methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide” is 1S/C12H15N.BrH/c1-13-12-7-11(8-12,9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine include a metal-free homolytic aromatic alkylation of benzene . The reaction mixture was evaporated and the crude product was purified by silica gel flash chromatography .

Scientific Research Applications

Synthesis and Bioisostere Applications

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide, a derivative of bicyclo[1.1.1]pentane, is a molecule of significant interest in medicinal chemistry due to its potential as a bioisostere for aromatic rings, tert-butyl groups, and alkynes. The utility of bicyclo[1.1.1]pentane derivatives in drug design stems from their unique structural features that offer advantages such as improved metabolic stability, aqueous solubility, and passive permeability. The development of methodologies for synthesizing these compounds directly from [1.1.1]propellane showcases the importance of these scaffolds in streamlining the production of important bicyclo[1.1.1]pentan-1-amine building blocks for pharmaceutical applications (Hughes et al., 2019).

Drug Discovery and Chemical Space Expansion

The incorporation of bicyclo[1.1.1]pentane units into drug molecules is a strategy employed to explore novel chemical spaces and optimize drug candidates. This approach has been exemplified in the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted bicyclo[1.1.1]pentan-1-amines, via radical multicomponent carboamination. Such advancements demonstrate the potential of these scaffolds in expanding the drug-like chemical space with molecules that exhibit good passive permeability and metabolic stability, addressing the challenge of functionalizing bicyclo[1.1.1]pentane (Kanazawa et al., 2017).

Chemical Synthesis Innovations

Recent synthetic innovations have enabled the efficient production of bicyclo[1.1.1]pentan-1-amine derivatives, showcasing their versatility as building blocks in organic synthesis. For example, the development of novel routes to these compounds from 1-azido-3-iodobicyclo[1.1.1]pentane provides a flexible and scalable alternative for synthesizing bicyclo[1.1.1]pentan-1-amines, highlighting the importance of these methodologies in medicinal chemistry (Goh et al., 2014).

Applications in Medicinal Chemistry

The bicyclo[1.1.1]pentan-1-amine scaffold has been successfully incorporated into complex molecular architectures, demonstrating its utility in the design of potent and orally active compounds. For instance, derivatives containing the bicyclo[1.1.1]pentane motif have been identified as potent inhibitors of specific biological targets, highlighting the critical role of this scaffold in the discovery and optimization of new therapeutics (Pu et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The potential utility of the BCP motif, as a contemporary lead optimization tactic, has generated substantial interest in medicinal chemistry . This suggests that “3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide” and related compounds may have significant potential for future research and applications.

properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.BrH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPULBGNZVAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide

CAS RN

1818847-90-3
Record name Bicyclo[1.1.1]pentan-1-amine, 3-phenyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide
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